Cas no 765937-82-4 (2-PROPENOIC ACID, 3-[5-(2-NITROPHENYL)-2-FURANYL]-, (2E)-)
2-PROPENOIC ACID, 3-[5-(2-NITROPHENYL)-2-FURANYL]-, (2E)- Chemical and Physical Properties
Names and Identifiers
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- 2-PROPENOIC ACID, 3-[5-(2-NITROPHENYL)-2-FURANYL]-, (2E)-
- 3-(5-(2-Nitrophenyl)furan-2-yl)acrylicacid
- AKOS000109217
- (2E)-3-[5-(2-Nitrophenyl)-2-furanyl]-2-propenoic acid
- (2e)-3-[5-(2-nitrophenyl)-2-furyl]acrylic acid
- G65925
- (E)-3-(5-(2-nitrophenyl)furan-2-yl)acrylic acid
- DTXSID801213230
- (2E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoic acid
- SCHEMBL5032492
- 765937-82-4
- BBL012318
- (E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoic acid
- MFCD00551680
- CS-0322888
- STK803171
- 58110-36-4
- 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid, 97%
- 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid
- 3-(5-(2-NITROPHENYL)FURAN-2-YL)ACRYLIC
- (e)-3-[5-(2-nitro-phenyl)-furan-2-yl]-acrylic acid
- 3-[5-(2-Nitro-phenyl)-furan-2-yl]-acrylic acid
- 621-268-0
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- MDL: MFCD00551680
- Inchi: 1S/C13H9NO5/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16)/b8-6+
- InChI Key: AOSUZFHFKHDFMW-SOFGYWHQSA-N
- SMILES: O1C(/C=C/C(=O)O)=CC=C1C1C=CC=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 259.04807239g/mol
- Monoisotopic Mass: 259.04807239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 96.3Ų
2-PROPENOIC ACID, 3-[5-(2-NITROPHENYL)-2-FURANYL]-, (2E)- Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Chemenu | CM525128-1g |
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765937-82-4 | 97% | 1g |
$577 | 2023-02-01 | |
| Crysdot LLC | CD11060310-1g |
3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid |
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| abcr | AB377392-250mg |
(2E)-3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid; . |
765937-82-4 | 250mg |
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| Ambeed | A1665223-100mg |
(E)-3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid |
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| 1PlusChem | 1P01ROHJ-100mg |
2-Propenoic acid, 3-[5-(2-nitrophenyl)-2-furanyl]-, (2E)- |
765937-82-4 | 95% | 100mg |
$162.00 | 2024-04-21 | |
| 1PlusChem | 1P01ROHJ-250mg |
2-Propenoic acid, 3-[5-(2-nitrophenyl)-2-furanyl]-, (2E)- |
765937-82-4 | 95% | 250mg |
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$896.00 | 2024-04-21 |
2-PROPENOIC ACID, 3-[5-(2-NITROPHENYL)-2-FURANYL]-, (2E)- Suppliers
2-PROPENOIC ACID, 3-[5-(2-NITROPHENYL)-2-FURANYL]-, (2E)- Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
Additional information on 2-PROPENOIC ACID, 3-[5-(2-NITROPHENYL)-2-FURANYL]-, (2E)-
Introduction to 2-PROPENOIC ACID, 3-[5-(2-NITROPHENYL)-2-FURANYL]-, (2E) and Its Significance in Modern Chemical Research
2-PROPENOIC ACID, 3-[5-(2-NITROPHENYL)-2-FURANYL]-, (2E), identified by its CAS number 765937-82-4, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a conjugated system of a propenoic acid moiety linked to a furanyl group substituted with a nitrophenyl ring, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups in this compound makes it a valuable scaffold for the development of novel therapeutic agents.
The chemical structure of 2-PROPENOIC ACID, 3-[5-(2-NITROPHENYL)-2-FURANYL]-, (2E) consists of an unsaturated carboxylic acid group at one end and a furanyl ring attached to a phenyl ring that bears a nitro substituent. This configuration suggests that the molecule may exhibit properties such as electron delocalization and tunable reactivity, which are highly desirable in drug design. The presence of both electron-withdrawing and electron-donating groups allows for diverse interactions with biological targets, making this compound a promising candidate for further investigation.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The structural features of CAS no 765937-82-4 align well with these therapeutic areas. For instance, the nitrophenyl group is known to participate in redox reactions, which can be exploited to develop prodrugs or bioactive molecules that require activation within specific cellular compartments. Additionally, the furanyl ring can serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets, enhancing binding affinity.
Recent studies have highlighted the potential of 2-propenoic acid derivatives as inhibitors of enzymes involved in inflammatory processes. Specifically, compounds with similar structural motifs have been shown to inhibit lipoxygenases and cyclooxygenases, which are key enzymes in the production of pro-inflammatory mediators. The nitrophenyl group in CAS no 765937-82-4 may also contribute to its anti-inflammatory activity by generating reactive oxygen species under physiological conditions. These findings suggest that further exploration of this compound could lead to the discovery of novel anti-inflammatory agents.
Moreover, the conjugated system present in 3-[5-(2-nitrophenyl)-2-furanyl]-propenoic acid may facilitate interactions with biological targets through hydrophobic and π-stacking effects. This property is particularly relevant in the context of drug design, where optimizing molecular interactions can significantly enhance drug efficacy. Computational studies have shown that such conjugated systems can adopt multiple conformations depending on their environment, allowing for versatile binding modes with biological targets.
The synthesis of CAS no 765937-82-4 presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with high precision. Modern techniques such as transition metal-catalyzed cross-coupling reactions and palladium-mediated coupling reactions have enabled the efficient assembly of the required functional groups. These synthetic strategies not only improve yield but also allow for the introduction of structural variations at different positions within the molecule.
In conclusion, CAS no 765937-82-4, corresponding to 2-propenoic acid, 3-[5-(2-nitrophenyl)-2-furanyl]-, represents a structurally intriguing compound with potential applications in pharmaceutical research. Its unique combination of functional groups and its ability to interact with biological targets make it a valuable scaffold for drug discovery. Further investigation into its chemical properties and biological activities will likely uncover new therapeutic opportunities and contribute to advancements in medicinal chemistry.
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